(3-fluorophenyl)methyl 1-[(3-fluorophenyl)methyl]piperidine-4-carboxylate
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Overview
Description
(3-fluorophenyl)methyl 1-[(3-fluorophenyl)methyl]piperidine-4-carboxylate is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a 3-fluoro-benzyl group and a carboxylic acid esterified with another 3-fluoro-benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-fluorophenyl)methyl 1-[(3-fluorophenyl)methyl]piperidine-4-carboxylate typically involves multiple steps. One common approach is the reaction of 3-fluoro-benzylamine with piperidine-4-carboxylic acid under specific conditions to form the desired ester. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine or pyridine to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as chromatography and recrystallization is also common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
(3-fluorophenyl)methyl 1-[(3-fluorophenyl)methyl]piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl positions, where halogens or other substituents can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
(3-fluorophenyl)methyl 1-[(3-fluorophenyl)methyl]piperidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-fluorophenyl)methyl 1-[(3-fluorophenyl)methyl]piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(3-Fluoro-benzyl)-piperidine: A related compound with similar structural features but different functional groups.
1-(3-Fluoro-benzyl)-piperazine hydrochloride: Another similar compound with a piperazine ring instead of a piperidine ring.
Uniqueness
(3-fluorophenyl)methyl 1-[(3-fluorophenyl)methyl]piperidine-4-carboxylate is unique due to its specific ester linkage and dual 3-fluoro-benzyl substitutions. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
(3-fluorophenyl)methyl 1-[(3-fluorophenyl)methyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F2NO2/c21-18-5-1-3-15(11-18)13-23-9-7-17(8-10-23)20(24)25-14-16-4-2-6-19(22)12-16/h1-6,11-12,17H,7-10,13-14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CABRUFOYPPYKTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)OCC2=CC(=CC=C2)F)CC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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